tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 . The IUPAC name for this compound is tert-butyl 4-[(cyclopropylamino)carbonyl]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate” is 1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Intermediates
- Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a similar compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib. It's synthesized through multiple steps from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
- Key Intermediate in Drug Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another analog, is a key intermediate for drugs like Vandetanib, synthesized from piperidin-4-ylmethanol (Wang et al., 2015).
Chemical Structure and Analysis
- Molecular Structure: X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal its molecular structure and packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
- Stereoselective Synthesis: Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles involves tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a compound structurally close to the one (Moskalenko & Boev, 2014).
Novel Applications
- Anticorrosive Behaviour: Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate shows significant anticorrosive properties for carbon steel in acidic environments, suggesting potential applications in material science (Praveen et al., 2021).
- Antibacterial and Antifungal Activities: Certain derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been studied for their moderate antibacterial and antifungal activities, highlighting a potential application in pharmaceuticals (Kulkarni et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRMBMUQBBAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640709 | |
Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
CAS RN |
1016743-04-6 | |
Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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